N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 4-methoxy-1,3-benzothiazol-2-yl moiety, a dimethylaminopropyl chain, and a 1,2,3,4-tetrahydroquinoline-1-sulfonyl group. Its molecular structure integrates sulfonamide and benzothiazole functionalities, which are common in bioactive molecules targeting enzymes or receptors. The hydrochloride salt enhances solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S2.ClH/c1-31(2)18-8-19-32(29-30-27-25(37-3)12-6-13-26(27)38-29)28(34)22-14-16-23(17-15-22)39(35,36)33-20-7-10-21-9-4-5-11-24(21)33;/h4-6,9,11-17H,7-8,10,18-20H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROXQXLKAWEXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for diverse biological activities. The molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 365.46 g/mol. The presence of the dimethylamino group and the sulfonamide linkage are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives of benzothiazole possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhances this activity .
- Antifungal Activity : Some derivatives have also demonstrated antifungal properties, making them candidates for treating fungal infections .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research has indicated that compounds containing the benzothiazole moiety can inhibit cancer cell proliferation:
- In vitro Studies : A study evaluating various benzothiazole derivatives found that they exhibited cytotoxic effects against multiple cancer cell lines, including breast (MCF7) and lung (NCI-H460) cancer cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
Table: Summary of Biological Activities
Case Studies
- Study on Antimicrobial Properties : A series of tests conducted on benzothiazole derivatives showed varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Compounds were tested at concentrations ranging from 5 to 100 µg/mL, with notable effectiveness at higher concentrations .
- Anticancer Research : In a study involving the evaluation of several synthesized compounds for anticancer activity, one derivative showed over 70% inhibition in cell viability at a concentration of 10 µM against MCF7 cells . This highlights the potential application in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on molecular features, substituents, and physicochemical properties.
Structural and Functional Insights
Sulfonyl vs. Carboxamide Linkages: The target compound’s tetrahydroquinoline-sulfonyl group (vs. methylsulfonyl in or carboxamide in ) may confer distinct electronic and steric properties. Sulfonamides are known for strong hydrogen-bonding capabilities, which could improve target affinity .
Benzothiazole Modifications :
- The 4-methoxy substituent in the target compound and analogs is a common pharmacophore for enhancing metabolic stability.
- Methyl or dimethyl substitutions (e.g., 7-methyl in , 3,4-dimethyl in ) alter lipophilicity, impacting membrane permeability .
This feature is absent in other analogs .
Research Implications
- Drug Design: The tetrahydroquinoline-sulfonyl group in the target compound offers a novel scaffold for optimizing kinase or protease inhibitors, leveraging its bulky, planar structure for selective binding.
- Limitations: Lack of explicit biological data for the target compound necessitates further in vitro profiling. Structural analogs (e.g., ) with known activities could guide hypothesis-driven studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
